N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride

Catalog No.
S15816290
CAS No.
M.F
C11H13ClFN
M. Wt
213.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine ...

Product Name

N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride

IUPAC Name

N-[(1S)-1-(2-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

InChI

InChI=1S/C11H12FN.ClH/c1-3-8-13-9(2)10-6-4-5-7-11(10)12;/h1,4-7,9,13H,8H2,2H3;1H/t9-;/m0./s1

InChI Key

WGRBMOBXJZJKHH-FVGYRXGTSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)NCC#C.Cl

Isomeric SMILES

C[C@@H](C1=CC=CC=C1F)NCC#C.Cl

N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a fluorophenyl group. Its molecular formula is C11H12FNHClC_{11}H_{12}FN\cdot HCl, and it has a molecular weight of approximately 213.68 g/mol. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and biological research. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a subject of interest in drug development and pharmacological studies .

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Alkyne Reactions: The propyne moiety can undergo reactions typical of alkynes, such as hydrogenation or cycloaddition.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, affecting its solubility and stability in different pH environments .

N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride exhibits significant biological activity, primarily attributed to its interaction with various molecular targets in biological systems. Studies suggest that it may influence enzyme activity and receptor binding, which could lead to therapeutic effects. The fluorophenyl group is particularly important for enhancing binding affinity to biological targets, potentially leading to applications in treating neurological disorders or other conditions where modulation of specific pathways is beneficial .

The synthesis of N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride typically involves several key steps:

  • Starting Materials: The synthesis often begins with 2-fluorophenylacetylene and (S)-1-phenylethylamine.
  • Reaction Conditions: The reaction is performed under controlled conditions, frequently using solvents like dichloromethane or ethanol. Catalysts may be employed to facilitate the reaction.
  • Purification: Following the reaction, purification methods such as recrystallization or chromatography are used to isolate the desired product in high purity .

N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride has several applications across different fields:

  • Medicinal Chemistry: It is being explored for potential therapeutic uses due to its biological activity.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules.
  • Agricultural Chemistry: Investigations into its efficacy as a pesticide or herbicide are ongoing.

These applications highlight its versatility as a chemical entity in both research and practical applications .

Research into the interaction of N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride with biological targets is crucial for understanding its mechanism of action. Studies focus on:

  • Enzyme Inhibition: Evaluating how this compound affects specific enzymes related to metabolic pathways.
  • Receptor Binding: Investigating its affinity for various receptors, which could elucidate potential therapeutic pathways.

These interaction studies are essential for determining the compound's pharmacological profile and guiding future drug development efforts .

Several compounds share structural similarities with N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochlorideC11H12FN·HClSimilar structure with a different fluorophenyl substitution; potential variations in biological activity.
N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-aminesC11H12FN·HClAnother positional isomer; may exhibit distinct pharmacological properties based on receptor interactions.
N-Ethyl-N-[2-fluorophenyl]propanamideC12H14FNShares the fluorophenyl group but differs significantly in functional groups and potential applications.

The uniqueness of N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amino hydrochloride lies in its specific stereochemistry and the positioning of the fluorine atom, which can significantly influence its reactivity and interaction with biological targets compared to these similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

213.0720553 g/mol

Monoisotopic Mass

213.0720553 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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